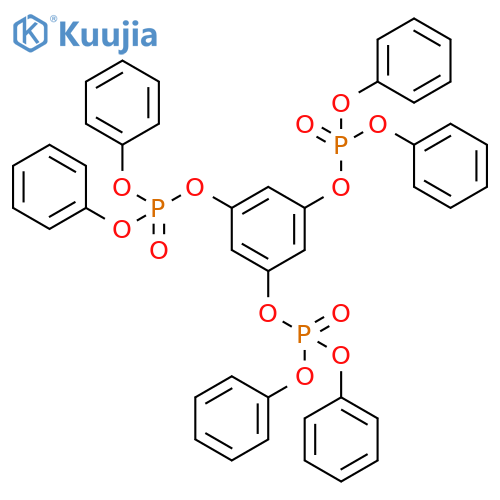

Cas no 241489-14-5 (Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester)

241489-14-5 structure

商品名:Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester

CAS番号:241489-14-5

MF:C42H33O12P3

メガワット:822.625514745712

MDL:MFCD29066724

CID:5184845

Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester 化学的及び物理的性質

名前と識別子

-

- Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester

- 1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester

- P,P',P''-1,3,5-Benzenetriyl tris(P,P-diphenyl phosphate)

-

- MDL: MFCD29066724

- インチ: 1S/C42H33O12P3/c43-55(46-34-19-7-1-8-20-34,47-35-21-9-2-10-22-35)52-40-31-41(53-56(44,48-36-23-11-3-12-24-36)49-37-25-13-4-14-26-37)33-42(32-40)54-57(45,50-38-27-15-5-16-28-38)51-39-29-17-6-18-30-39/h1-33H

- InChIKey: VHMXNAUBFFNEEN-UHFFFAOYSA-N

- ほほえんだ: P(=O)(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=C(C=C(C=1)OP(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1)OP(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 822.118

- どういたいしつりょう: 822.118

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 12

- 重原子数: 57

- 回転可能化学結合数: 18

- 複雑さ: 1080

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 11

- トポロジー分子極性表面積: 134

Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB277925-1 g |

1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester; . |

241489-14-5 | 1g |

€690.00 | 2023-03-19 | ||

| abcr | AB277925-1g |

1,3,5-Benzenetriyl phosphoric acid hexaphenyl ester; . |

241489-14-5 | 1g |

€690.00 | 2024-04-18 |

Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester 関連文献

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

241489-14-5 (Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:241489-14-5)Phosphoric acid, P,P',P''-1,3,5-benzenetriyl P,P,P',P',P'',P''-hexaphenyl ester

清らかである:99%

はかる:1g

価格 ($):409.0